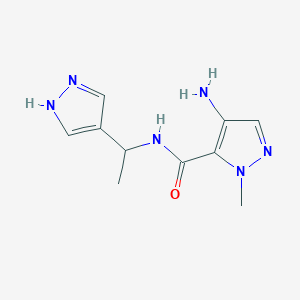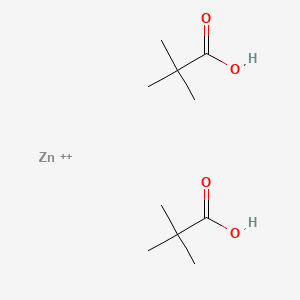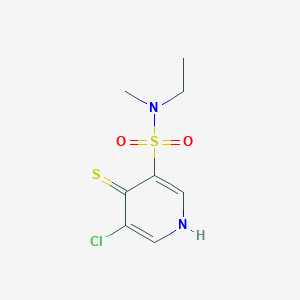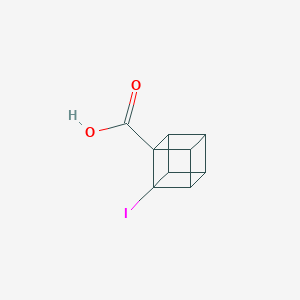
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and an oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product .
Analyse Des Réactions Chimiques
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is primarily related to its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The specific molecular targets and pathways involved depend on the particular biological context and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can be compared with other oxadiazole derivatives, such as:
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: This compound has a phenol group instead of a methoxybenzaldehyde core.
5-(1-pyrrolidin-3-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles: These compounds feature a triazole ring in addition to the oxadiazole ring.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid core instead of a methoxybenzaldehyde core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-13(19-15-12)8-18-10-5-4-9(7-16)6-11(10)17-2/h4-7H,3,8H2,1-2H3 |
Clé InChI |
DIOJGORWSRCZIL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)

![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)
![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)






![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)
![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

